molecular formula C15H12N2O3S B2600428 2-(4-Methoxyphenyl)sulfonylquinoxaline CAS No. 338394-62-0

2-(4-Methoxyphenyl)sulfonylquinoxaline

Cat. No. B2600428
M. Wt: 300.33
InChI Key: RGXQURWAQNHJPC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)sulfonylquinoxaline is a chemical compound . It has a molecular formula of C15H12N2O3S and an average mass of 300.332 Da .


Synthesis Analysis

The synthesis of 2-(4-Methoxyphenyl)sulfonylquinoxaline can be achieved through the C2 sulfonylation of quinoxalinones via a metal-free oxidative S–O cross-coupling strategy . This method is mild, facile, and environmentally friendly, and exhibits good atomic economy and excellent functional group tolerance .


Molecular Structure Analysis

The molecular structure of 2-(4-Methoxyphenyl)sulfonylquinoxaline consists of 15 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Methoxyphenyl)sulfonylquinoxaline include a molecular formula of C15H12N2O3S , an average mass of 300.332 Da , and a mono-isotopic mass of 300.056854 Da .

Scientific Research Applications

Environmental Impact and Degradation

Microbial Strategy for Sulfonamide Antibiotic Elimination : Research reveals an unusual microbial pathway involving ipso-hydroxylation followed by fragmentation, which effectively degrades sulfonamide antibiotics, including those related to 2-(4-Methoxyphenyl)sulfonylquinoxaline, reducing environmental persistence and potential antibiotic resistance propagation (Ricken et al., 2013).

Antimicrobial Resistance and Water Treatment

Sulfaquinoxaline Ozonation : Studies on Sulfaquinoxaline, a sulfonamide antimicrobial, show its degradation via ozonation in water, highlighting techniques potentially applicable to related compounds like 2-(4-Methoxyphenyl)sulfonylquinoxaline for removing water contaminants and addressing antimicrobial resistance (Urbano et al., 2017).

Anticancer Research

Anticancer Potential of Sulfonylquinolines : The structural modification of sulfonylquinolines, including 2-(4-Methoxyphenyl)sulfonylquinoxaline derivatives, has been investigated for anticancer activities, demonstrating significant potential in targeting tubulin polymerization and disrupting cancer cell growth (Lee et al., 2011).

Novel Naphthoquinone Derivatives for Cancer Treatment : Synthesis and evaluation of new phenylaminosulfanyl-1,4-naphthoquinone derivatives, potentially including structures similar to 2-(4-Methoxyphenyl)sulfonylquinoxaline, have shown remarkable cytotoxic activities against various human cancer cell lines, offering a promising route for cancer treatment research (Ravichandiran et al., 2019).

Analytical Chemistry and Environmental Science

Phototransformation and Chlorination of Sulfonamides : Investigating the transformation of sulfonamides like Sulfaquinoxaline under solar light and chlorination, this research provides insights into environmental pathways and degradation mechanisms that could also apply to compounds such as 2-(4-Methoxyphenyl)sulfonylquinoxaline, aiding in understanding their environmental fate and removal methods (Nassar et al., 2018).

properties

IUPAC Name

2-(4-methoxyphenyl)sulfonylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-20-11-6-8-12(9-7-11)21(18,19)15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXQURWAQNHJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)sulfonylquinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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